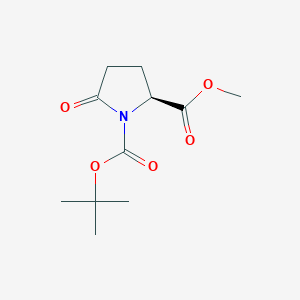

Boc-L-pyroglutamic acid methyl ester

Descripción general

Descripción

Boc-L-Pyroglutamic acid methyl ester is a light yellow solid . It is used in medicine, pharmacy, cosmetics, and industrial, artificial flavoring, and fragrance agents . It is also used in laboratory chemicals for research and development .

Synthesis Analysis

The synthetic method of Boc-L-Pyroglutamic acid methyl ester involves several steps . First, L-pyroglutamic acid is dissolved into methanol, a catalyst thionyl chloride is added and reacted, sodium bicarbonate is added to stop the reaction and generate methyl L-pyroglutamate. Then, Methyl L-pyroglutamate is dissolved into dichloromethane, a catalyst DMAP is added, di-tert-butyl dicarbonate is added in batches, and reacted to generate Boc-L-Pyroglutamic acid methyl ester .Molecular Structure Analysis

The molecular formula of Boc-L-Pyroglutamic acid methyl ester is C11H17NO5 .Chemical Reactions Analysis

The key transformation in the synthesis of Boc-L-Pyroglutamic acid methyl ester is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps for the synthesis of the target molecule involve Boc-deprotection as well as N-succinylation .Physical And Chemical Properties Analysis

Boc-L-Pyroglutamic acid methyl ester has a molecular weight of 243.26 g/mol and a melting point of 68-72 °C .Aplicaciones Científicas De Investigación

Synthetic Methodology

“Boc-L-pyroglutamic acid methyl ester” is synthesized from L-pyroglutamic acid. The synthetic method involves dissolving L-pyroglutamic acid into methanol, adding a catalyst thionyl chloride and reacting, adding sodium bicarbonate to stop the reaction and generating methyl L-pyroglutamate . This method is advantageous due to its simplicity, low cost, and high yield (purity can reach 99.8%) . It is also environmentally friendly and suitable for large-scale industrial production .

HPLC Column Separation

“Boc-L-pyroglutamic acid methyl ester” can be separated on a Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Cancer Research

“Boc-L-pyroglutamic acid methyl ester” has been used in the synthesis of L-γ-methyleneglutamic acid amides, which have shown efficacy in inhibiting the growth of various cancer cells . These compounds have been tested on breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231), head and neck cancer cell lines (HN30 and HN31), and glioblastoma cell lines (BNC3 and BNC6), and were found to effectively suppress the growth of these cancer cells .

Prodrug Synthesis

“Boc-L-pyroglutamic acid methyl ester” has been used in the synthesis of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides . These prodrugs were also found to suppress the growth of breast cancer cells, although they were less potent compared to their parent L-γ-methyleneglutamic acid amides .

Pharmacokinetic Studies

The L-γ-methyleneglutamic acid amides, synthesized using “Boc-L-pyroglutamic acid methyl ester”, have been used in pharmacokinetic studies to establish tissue-specific distribution and other PK parameters . Notably, these compounds showed moderate exposure to the brain with a half-life of 0.71 h and a good tissue distribution in the kidney and liver .

Industrial Production

Due to its high yield and purity, “Boc-L-pyroglutamic acid methyl ester” is suitable for large-scale industrial production . The synthetic method is simple to operate, low-cost, green, and environment-friendly .

Safety and Hazards

Boc-L-Pyroglutamic acid methyl ester causes serious eye irritation and may cause an allergic skin reaction . In case of contact with eyes or skin, it is advised to rinse cautiously with water for several minutes and get medical advice/attention if irritation or rash occurs . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, eye protection, and face protection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boc-L-Pyroglutamic Acid Methyl Ester, also known as Boc-Pyr-OMe, is a derivative of Pyroglutamic acid . Pyroglutamic acid is a natural amino acid derivative that is ubiquitous in nature . It is a metabolite in the glutathione cycle and is converted to glutamate by 5-oxoprolinase

Mode of Action

It is known that pyroglutamic acid, from which boc-pyr-ome is derived, may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .

Biochemical Pathways

Pyroglutamic acid is a metabolite in the glutathione cycle . It is converted to glutamate by the enzyme 5-oxoprolinase . This conversion is part of the gamma-glutamyl cycle, a system that plays a crucial role in maintaining the homeostasis of glutathione, a vital antioxidant in the body .

Pharmacokinetics

It is known that the compound can be analyzed by reverse phase (rp) hplc method . This suggests that it may have certain properties that allow it to be detected and measured in biological systems, which is a crucial aspect of pharmacokinetics.

Result of Action

Pyroglutamic acid may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .

Action Environment

It is known that the compound can be synthesized in a green and environmentally friendly manner, suitable for large-scale industrial production . This suggests that the compound may be stable under various environmental conditions.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAOUUEQHKLIU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446511 | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-pyroglutamic acid methyl ester | |

CAS RN |

108963-96-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108963-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

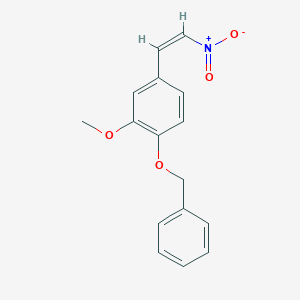

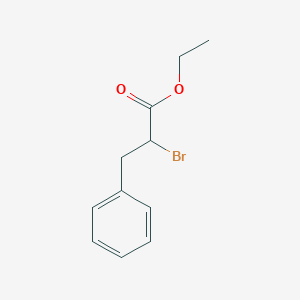

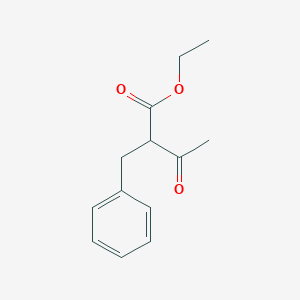

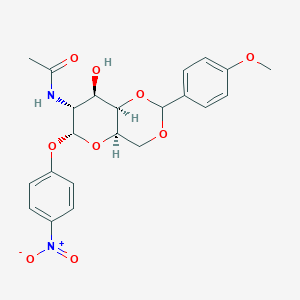

Feasible Synthetic Routes

Q & A

Q1: What is the advantage of using the described synthetic method for Boc-L-Pyroglutamic acid methyl ester?

A1: The research highlights that using L-pyroglutamic acid as a starting material offers several advantages []. Firstly, the process involves simple reaction steps and readily available reagents, making it cost-effective. Secondly, the method boasts a high yield of Boc-L-Pyroglutamic acid methyl ester with high purity (reaching 99.8%), a crucial factor for its application in further synthesis. Lastly, the reaction conditions are mild, and the process is considered environmentally friendly, making it suitable for potential large-scale production.

Q2: How can Boc-L-Pyroglutamic acid methyl ester be used to synthesize structurally diverse proline analogues?

A2: The research demonstrates that the monoenolate of Boc-L-pyroglutamic acid methyl ester can be alkylated with various benzylic halides and their homologues []. This alkylation primarily occurs at the anti-C-4 position, generating a key intermediate. Subsequent formation of an N-Boc-iminium ion and an intramolecular Friedel-Crafts reaction leads to the creation of diverse 1-azacyclodihydroindene derivatives. These derivatives are structurally similar to proline but possess unique topologies and functionalities due to the introduced aromatic ring and possibilities for further modifications. This method provides a versatile route to access a range of conformationally constrained polycyclic analogues of proline and prolinol, which are valuable tools in studying structure-activity relationships in peptides and proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)